Viscosity Advantage: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate vs. Bis(3,4-epoxycyclohexylmethyl) Adipate (BA)
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) exhibits a significantly lower viscosity compared to its closest structural analog, bis(3,4-epoxycyclohexylmethyl) adipate (BA). This lower viscosity is a direct consequence of the shorter spacer chain (a single carboxylate group) in CE versus the longer adipate spacer in BA. [1]
| Evidence Dimension | Dynamic Viscosity at 25°C |
|---|---|
| Target Compound Data | 220–450 cP (mPa·s) |
| Comparator Or Baseline | Bis(3,4-epoxycyclohexylmethyl) adipate (BA): 600–900 cP (mPa·s) at 25°C |
| Quantified Difference | CE viscosity is approximately 50-60% lower than that of BA. |
| Conditions | Neat liquid, 25°C, reported by multiple commercial suppliers. |
Why This Matters
Lower viscosity is critical for formulating solvent-free coatings, improving substrate wetting, and acting as an efficient reactive diluent, thereby reducing or eliminating the need for volatile organic compounds (VOCs).
- [1] Voytekunas, V. Y., Ng, F. L., & Abadie, M. J. M. (2008). Kinetics study of the UV-initiated cationic polymerization of cycloaliphatic diepoxide resins. European Polymer Journal, 44(11), 3640-3649. View Source
